tert-Butyl 4-(chloromethyl)benzylcarbamate tert-Butyl 4-(chloromethyl)benzylcarbamate
Brand Name: Vulcanchem
CAS No.: 178053-18-4
VCID: VC8248172
InChI: InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCl
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol

tert-Butyl 4-(chloromethyl)benzylcarbamate

CAS No.: 178053-18-4

Cat. No.: VC8248172

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(chloromethyl)benzylcarbamate - 178053-18-4

Specification

CAS No. 178053-18-4
Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
IUPAC Name tert-butyl N-[[4-(chloromethyl)phenyl]methyl]carbamate
Standard InChI InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16)
Standard InChI Key HMLLJJCAIBCKMS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCl
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCl

Introduction

Chemical Identity and Structural Properties

tert-Butyl 4-(chloromethyl)benzylcarbamate belongs to the carbamate family, featuring a benzyl group substituted with a chloromethyl moiety and a tert-butoxycarbonyl (Boc) protecting group. Its structural attributes are summarized below:

Table 1: Fundamental Chemical Properties

PropertyValueSource Citation
Molecular FormulaC₁₃H₁₈ClNO₂
Molecular Weight255.74 g/mol
Boiling Point382.5 ± 30.0 °C (Predicted)
Density1.12 ± 0.06 g/cm³
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCl
InChIKeyHMLLJJCAIBCKMS-UHFFFAOYSA-N

The Boc group enhances solubility in organic solvents, while the chloromethyl substituent enables nucleophilic substitutions, making the compound a versatile synthon .

Synthesis Methodologies

Esterification of 4-(Chloromethyl)benzoic Acid

A widely adopted route involves the esterification of 4-(chloromethyl)benzoic acid with tert-butanol under acidic conditions:

  • Chlorination: 4-Methylbenzoic acid undergoes radical chlorination using Cl₂ under Mg lamp irradiation (0–10°C) to yield 4-(chloromethyl)benzoic acid .

  • Esterification: Reaction with tert-butanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) produces the target compound in 75–85% yield .

Direct Carbamate Formation

An alternative method employs Boc-protection of 4-(chloromethyl)benzylamine:

  • Amine Protection: 4-(Chloromethyl)benzylamine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base .

  • Purification: Column chromatography (20–40% ethyl acetate/hexane) yields the product with >95% purity .

Applications in Pharmaceutical Chemistry

Anticancer Drug Intermediate

The chloromethyl group facilitates cross-coupling reactions to generate biaryl structures, which are prevalent in kinase inhibitors. For example, it serves as a precursor for PARP-1 inhibitors under Suzuki-Miyaura conditions .

Anti-Inflammatory Agents

Derivatives of tert-butyl 4-(chloromethyl)benzylcarbamate exhibit COX-2 inhibition. In carrageenan-induced edema models, analogs demonstrated 39–54% inflammation reduction at 50 mg/kg doses .

Peptide and Polymer Synthesis

The Boc group enables temporary amine protection in solid-phase peptide synthesis (SPPS), while the chloromethyl moiety allows covalent attachment to resin supports .

ParameterSpecificationSource Citation
GHS ClassificationSkin/Eye Irritant (Category 2)
Storage Conditions2–8°C under inert gas (N₂/Ar)
Key HazardsH315, H319, H335
Recommended PPEGloves, goggles, fume hood

Future Prospects and Research Directions

  • Targeted Drug Delivery: Functionalization with PEGylated linkers could enhance tumor-specific uptake .

  • Green Synthesis: Catalytic methods using enzymes or recyclable reagents may reduce reliance on SOCl₂ and DCM .

  • Polymer Chemistry: Incorporation into stimuli-responsive hydrogels for controlled drug release is under investigation .

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